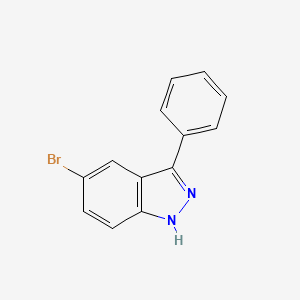

5-Bromo-3-phenyl-1H-indazole

描述

Significance of the Indazole Scaffold in Medicinal Chemistry and Chemical Biology

The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the development of pharmacologically active molecules. igi-global.comnih.gov Its prominence stems from its classification as a "privileged structure," a molecular framework capable of interacting with multiple biological targets. samipubco.com This versatility allows for the development of a wide array of therapeutic agents targeting a diverse range of diseases. igi-global.comsamipubco.com

The pharmacological importance of the indazole scaffold is underscored by its presence in numerous marketed drugs and investigational compounds. igi-global.comresearchgate.net Derivatives of indazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties. igi-global.comnih.gov This wide range of activities is attributed to the indazole core's ability to mimic endogenous biomolecules, thereby enabling interactions with various biological targets. samipubco.com The structural and electronic properties of the indazole nucleus, coupled with the ease of introducing diverse substituents, further enhance its therapeutic potential. igi-global.comsamipubco.com For instance, indazole-containing drugs like pazopanib (B1684535) and axitinib (B1684631) are established multi-kinase inhibitors used in cancer therapy. samipubco.com

The following table provides a snapshot of the diverse biological activities associated with the indazole scaffold:

| Biological Activity | Therapeutic Area |

| Anti-inflammatory | Inflammation-related disorders |

| Anticancer | Various types of cancer |

| Antimicrobial | Bacterial and fungal infections |

| Antiviral | Viral infections, including HIV |

| Neuroprotective | Neurodegenerative diseases |

| Kinase Inhibition | Cancer, inflammatory disorders |

| 5-HT3 Receptor Antagonism | Chemotherapy-induced nausea and vomiting |

This table illustrates the broad therapeutic potential of the indazole scaffold, as supported by numerous research findings.

Historical Context and Evolution of 1H-Indazole Research

The first synthesis of an indazole was reported in 1880, with systematic investigation into this heterocyclic system being pioneered by v. Auwers in 1924. thieme-connect.de Emil Fisher was the first to define indazole as a pyrazole ring fused to a benzene ring. researchgate.net While naturally occurring indazole structures are rare, with nigellicine (B1251354) and nigellidine (B12853491) being two known examples, synthetic indazoles have been the subject of extensive research for decades. thieme-connect.deaustinpublishinggroup.com

Early research laid the groundwork for understanding the fundamental chemistry and reactivity of the indazole nucleus. Over the years, the focus has shifted towards the synthesis of novel derivatives and the exploration of their pharmacological activities. austinpublishinggroup.com The development of new synthetic methodologies, including cross-coupling reactions, has significantly expanded the accessible chemical space of indazole-based compounds. austinpublishinggroup.com More recent research has also delved into the use of 1H-indazole N-oxides as versatile intermediates for the synthesis of C3-functionalized 1H-indazoles, which are of significant interest in medicinal chemistry. researchgate.net The evolution of computational methods, such as molecular docking and molecular dynamics simulations, has further accelerated the discovery and optimization of indazole-based drug candidates. researchgate.net

Overview of 5-Bromo-3-phenyl-1H-indazole within the Indazole Class

This compound is a specific derivative that belongs to the larger class of substituted indazoles. chemscene.comguidechem.com Its structure features a bromine atom at the 5-position and a phenyl group at the 3-position of the 1H-indazole core. guidechem.com The presence and position of these substituents significantly influence the molecule's physicochemical properties and biological activity.

The phenyl group at the C3 position is a common feature in many biologically active indazoles. austinpublishinggroup.com The bromine atom at the C5 position can serve as a handle for further chemical modification through various cross-coupling reactions, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

The table below outlines the key structural features of this compound:

| Property | Description |

| Chemical Formula | C₁₃H₉BrN₂ |

| Molecular Weight | 273.13 g/mol |

| Core Structure | 1H-Indazole |

| Substituent at C3 | Phenyl |

| Substituent at C5 | Bromo |

This table provides the basic molecular information for this compound. chemscene.comguidechem.com

While specific research on the direct applications of this compound is not as extensive as for some other indazole derivatives, its structural motifs are found in compounds investigated for various therapeutic purposes. For instance, derivatives of 3-phenyl-1H-indazole have been explored for their antimicrobial activities. The bromo-substitution offers a synthetic vector to create further analogs for biological screening. iucr.orgchemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKKPVVOOWBLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347589 | |

| Record name | 5-Bromo-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57639-16-4 | |

| Record name | 5-Bromo-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Phenyl 1h Indazole and Its Derivatives

Strategies for Indazole Core Construction

The formation of the bicyclic indazole scaffold is the foundational step in synthesizing the target molecule and its derivatives. Various synthetic strategies have been developed, primarily revolving around cyclization and annulation reactions.

Cyclization Reactions in Indazole Synthesis

Cyclization reactions are a cornerstone of heterocyclic chemistry and provide numerous pathways to the indazole core. These methods often involve the formation of a crucial N-N bond or a C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor.

One prominent approach is the reductive cyclization of ortho-nitrobenzyl compounds. For instance, o-nitrobenzaldehydes can condense with amines to form imines, which then undergo reductive cyclization using reagents like tri-n-butylphosphine to yield 2-substituted 2H-indazoles. acs.org Similarly, the Cadogan reaction utilizes the deoxygenative cyclization of o-nitrobenzylamines or related substrates with phosphites, although it can require harsh conditions. acs.org

Another widely used method involves the diazotization of o-toluidine (B26562) derivatives, followed by an intramolecular cyclization that engages the ortho-methyl group. chemicalbook.com A related strategy employs the diazotization-cyclization of o-alkynylanilines to furnish 3-substituted 1H-indazoles. chemicalbook.com More contemporary methods include the electrochemical radical Csp²–H/N–H cyclization of arylhydrazones, which offers a sustainable and efficient route to 1H-indazoles under mild conditions. rsc.org Additionally, a one-pot, metal-free reaction between readily available 2-aminophenones and hydroxylamine (B1172632) derivatives provides a versatile synthesis of indazoles with broad functional group tolerance. organic-chemistry.org An N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines has also been developed, allowing for the selective synthesis of different indazole tautomers. acs.orgorganic-chemistry.org

Transition Metal-Catalyzed Annulation Approaches for 1H-Indazoles

Transition metal catalysis has emerged as a powerful tool for constructing complex heterocyclic frameworks like indazoles through C-H activation and annulation sequences. nih.govnih.gov These methods offer high efficiency, selectivity, and functional group tolerance.

Rhodium and cobalt catalysts have been particularly effective. For example, Rh(III)/Cu(II) co-catalyzed sequential C–H bond activation and intramolecular cascade annulation of benzimidates with nitrosobenzenes provides a facile route to 1H-indazoles. nih.gov Another Rh(III)-catalyzed process involves the reaction of azobenzenes with alkenes through C–H functionalization and cyclization. nih.gov Cobalt(III) catalysts, particularly air-stable cationic complexes, enable the one-step synthesis of N-aryl-2H-indazoles by C–H bond addition to aldehydes, followed by in-situ cyclization and aromatization. nih.gov This cascade reaction proceeds efficiently for a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. nih.gov

The general mechanism for these transformations often involves the directed C-H activation of an aryl precursor to form a metallacycle intermediate. nih.govnih.gov This intermediate then reacts with a coupling partner (e.g., an aldehyde, alkene, or nitrosobenzene) via migratory insertion. Subsequent cyclization and aromatization steps yield the final indazole product. nih.govnih.gov These catalytic systems have significantly expanded the scope and accessibility of functionalized indazole derivatives. researchgate.netdntb.gov.ua

Installation of the Phenyl Moiety at C-3 Position of 5-Bromo-1H-Indazole Scaffold

Once the indazole core is established (or concurrently with its formation), the next critical step is the introduction of the phenyl group at the C-3 position. This is typically achieved through cross-coupling reactions or direct C-H functionalization.

Suzuki Cross-Coupling Reactions and Related Arylation Methods

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming C-C bonds, making it ideal for introducing the C-3 phenyl group. This reaction typically involves the coupling of a 3-halo-indazole (e.g., 3-iodo- or 3-bromo-indazole) with phenylboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com

The synthesis often begins with the iodination of 1H-indazole at the C-3 position using iodine and potassium hydroxide. mdpi.com To prevent side reactions during the subsequent coupling, the indazole nitrogen is often protected, for instance, with a tert-butoxycarbonyl (Boc) group. nih.govmdpi.com The resulting N-Boc-3-iodo-1H-indazole can then be coupled with various arylboronic acids. nih.gov Interestingly, under microwave irradiation, the Suzuki coupling and the deprotection of the Boc group can occur concomitantly, providing direct access to 3-aryl-1H-indazoles in high yields. nih.gov

The choice of catalyst, base, and solvent system is crucial for the success of the Suzuki reaction. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly employed. nih.govmdpi.comrsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for 3-Aryl-1H-indazole Synthesis

| Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |

| tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 °C, 40 min (MW) | 5-methoxy-3-phenyl-1H-indazole | >80% | nih.gov |

| tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 °C, 40 min (MW) | 3-(4-fluorophenyl)-5-methoxy-1H-indazole | >80% | nih.gov |

| tert-butyl 3-iodo-1H-indazole-1-carboxylate | (4-(methoxycarbonyl)phenyl)boronic acid | Ferrocene-based Pd complex | K₂CO₃ | [BMIM][BF₄] | 100 °C, 12 h | tert-butyl 3-(4-(methoxycarbonyl)phenyl)-1H-indazole-1-carboxylate | 96% | mdpi.com |

| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various arylboronic acids | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | RT, 8-12 h | N-(3-arylphenyl)-1-butyl-1H-indazole-3-carboxamides | Good | rsc.org |

MW = Microwave, RT = Room Temperature

C-H Functionalization Strategies at C-3

Direct C-H functionalization has emerged as an atom-economical and environmentally benign alternative to traditional cross-coupling methods, as it avoids the pre-functionalization of the C-3 position with a halogen. sioc-journal.cnrsc.org These strategies often rely on transition-metal catalysis to selectively activate the C-H bond at the C-3 position of the indazole ring. researchgate.net

Palladium-catalyzed C-H functionalization has been reported for 2H-indazoles. For example, an efficient Pd-catalyzed C-H functionalization of 2H-indazole at the C-3 position via an isocyanide insertion strategy has been developed to synthesize various complex heterocycles. acs.orgnih.gov While much of the research has focused on 2H-indazoles, these principles are being extended to the more thermodynamically stable 1H-indazole tautomer. sioc-journal.cnresearchgate.net

Other catalytic systems, including those based on rhodium, are also employed. A Rh(III)-catalyzed C-H alkylation followed by an intramolecular [4+2] annulation of 3-aryl-1H-indazoles with iodonium (B1229267) ylides has been demonstrated, showcasing a pathway to complex fused aza-heterocycles starting from a C-H activation event. mdpi.com These methods highlight the increasing sophistication and potential of direct C-H functionalization for the synthesis of substituted indazoles. researchgate.net

Introduction of Bromine at C-5 Position

The final key structural modification is the regioselective introduction of a bromine atom at the C-5 position of the indazole ring. This is typically achieved through electrophilic aromatic substitution.

The direct bromination of a 3-phenyl-1H-indazole substrate is a common route. The reaction often employs a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂). evitachem.comchemicalbook.com The choice of solvent and reaction conditions is critical to control the regioselectivity of the bromination. Polar aprotic solvents like N,N-dimethylformamide (DMF) or glacial acetic acid are frequently used. evitachem.comchemicalbook.com

For example, the bromination of indazole-3-carboxylic acid with a solution of bromine in glacial acetic acid at 90 °C yields 5-bromo-1H-indazole-3-carboxylic acid in high yield. chemicalbook.com This intermediate can then be further manipulated to install the C-3 phenyl group. Alternatively, starting with a pre-formed 3-phenyl-1H-indazole, direct bromination can be performed. One documented synthesis of 5-bromo-3-phenyl-1H-indazole involves the reaction of benzaldehyde (B42025) N-tosylhydrazone with a nitroaromatic compound, though specific details on the bromination step in this sequence are part of a larger synthetic scheme. rsc.org Another approach involves the bromination of a suitable indazole precursor, such as 1H-indazole-5-carboxylic acid, using NBS in a solvent like DMF.

The electronic properties of the indazole ring and any existing substituents guide the position of the incoming electrophile. The presence of the pyrazole ring activates the fused benzene ring towards electrophilic substitution, and the C-5 position is often a favored site for halogenation.

Table 2: Methods for Bromination of the Indazole Ring

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Reference |

| Indazole-3-carboxylic acid | Bromine (Br₂) | Glacial Acetic Acid | 90 °C, 16 h | 5-Bromo-1H-indazole-3-carboxylic acid | chemicalbook.com |

| 1H-Indazole-5-carboxylic acid | N-Bromosuccinimide (NBS) | DMF / Acetic Acid | 0 °C to RT | 3-Bromo-1H-indazole-5-carboxylate | |

| 3-Fluoro-2-methylaniline | N-Bromosuccinimide (NBS) | Acetonitrile | -10 to 10 °C | 4-Bromo-3-fluoro-2-methylaniline (intermediate for 5-bromo-4-fluoro-1H-indazole) | google.com |

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | N-Bromosuccinimide (NBS) | DMF | 80 °C | 7-Bromo and 5,7-Dibromo derivatives | nih.gov |

Note: The table includes examples of bromination on the indazole core, illustrating general methods, though not all lead directly to the title compound.

Electrophilic Bromination Strategies

Direct bromination of the 3-phenyl-1H-indazole core is a common and straightforward approach. This electrophilic aromatic substitution reaction typically targets the C5 position due to the directing effects of the fused benzene ring and the pyrazole moiety.

One established method involves treating a suitable indazole precursor with a brominating agent in a controlled environment. evitachem.com For instance, the bromination of indazole-3-carboxylic acid can be successfully carried out by heating it in glacial acetic acid, followed by the slow addition of bromine. chemicalbook.com This process yields 5-bromo-1H-indazole-3-carboxylic acid, which can then be converted to the target compound. chemicalbook.com Similarly, the synthesis of N-alkylated derivatives, such as 5-Bromo-1-(phenylmethyl)-1H-indazole, is often achieved through the electrophilic bromination of the corresponding N-substituted indazole using bromine (Br₂) in a solvent like dichloromethane (B109758) or acetic acid at room temperature.

The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity. N-Bromosuccinimide (NBS) is another widely used reagent for the bromination of indazoles. chim.it While it is often employed for bromination at the C3 position, its reactivity can be modulated to target other positions. For example, a direct and regioselective bromination at the C7 position of 4-substituted 1H-indazoles has been achieved using NBS. nih.gov

Table 1: Examples of Electrophilic Bromination Reactions on Indazole Scaffolds

| Starting Material | Brominating Agent | Solvent | Product | Reference |

| Indazole-3-carboxylic acid | Bromine (Br₂) | Glacial Acetic Acid | 5-bromo-1H-indazole-3-carboxylic acid | chemicalbook.com |

| 1-(phenylmethyl)-1H-indazole | Bromine (Br₂) | Dichloromethane/Acetic Acid | 5-Bromo-1-(phenylmethyl)-1H-indazole | |

| 4-substituted 1H-indazole | N-Bromosuccinimide (NBS) | Not specified | 7-bromo-4-substituted-1H-indazole | nih.gov |

Utilization of Pre-functionalized Starting Materials

An alternative to direct bromination is the synthesis of the indazole ring from precursors that already possess a bromine atom at the desired position. This approach can offer better control over the final substitution pattern and is particularly useful when the desired isomer is difficult to obtain through direct functionalization.

One such strategy is the Jacobson indazole synthesis, which can be adapted to produce brominated indazoles. For example, starting from 5-bromo-o-nitrophenylacetic acid, esterification or amidation followed by reaction with tert-butyl nitrite (B80452) can yield a 5-bromo-indazole-3-carboxylate ester or amide, which can be further modified. guidechem.com Another pathway involves the use of 5-bromo-N-acetylphenylhydrazine, which undergoes reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine hydrochloride, followed by Beckmann rearrangement and ring closure to form the indazole ring system. guidechem.com

More direct syntheses of this compound have been developed from pre-functionalized acyclic precursors. A notable method involves the reaction of N-tosylhydrazones with nitroaromatic compounds. rsc.org This approach builds the indazole ring with the phenyl group at the C3 position and can be designed to incorporate the bromo-substituent from the start. Conventional cross-coupling reactions, which are a cornerstone of modern organic synthesis, inherently rely on pre-functionalized starting materials to construct complex molecules like substituted indazoles. core.ac.uk

Regioselective Synthesis and Isomer Control for this compound

The indazole ring system presents a challenge in regioselectivity due to the presence of two nitrogen atoms (N-1 and N-2) where substitution can occur, as well as multiple positions on the carbocyclic ring for functionalization.

Control of N-Substitution (N-1 vs. N-2) in Indazole Ring

Direct alkylation of 1H-indazoles often results in a mixture of N-1 and N-2 substituted products. beilstein-journals.org The ratio of these isomers is sensitive to steric effects from substituents at the C3 and C7 positions. thieme-connect.de For instance, the alkylation of unsubstituted indazole gives a roughly 1:1 ratio of N-1 to N-2 products, whereas for 3-phenyl-1H-indazole, the ratio shifts to 74:26 in favor of the N-1 isomer. thieme-connect.de

Significant research has been dedicated to developing protocols that selectively yield either the N-1 or N-2 substituted indazole. For the versatile intermediate, methyl 5-bromo-1H-indazole-3-carboxylate, highly regioselective N-1 and N-2 alkylations have been established. beilstein-journals.org The outcome can be controlled by the choice of reagents and reaction conditions. beilstein-journals.orgresearchgate.net For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for selective N-1 alkylation. nih.gov Conversely, substituents at the C-7 position, such as nitro or carboxylate groups, can direct the alkylation to the N-2 position with high selectivity. nih.gov

The thermodynamic stability of the tautomers also plays a role, with the 1H-tautomer generally being more stable than the 2H-tautomer. d-nb.info This difference can be exploited to achieve regioselectivity, as some reaction conditions allow for an equilibration process that favors the formation of the more stable N-1 substituted product. d-nb.info

Table 2: Factors Influencing N-Alkylation Regioselectivity in Indazoles

| Factor | Influence on Regioselectivity | Example | Reference |

| Reaction Conditions | NaH in THF favors N-1 alkylation. | >99% N-1 selectivity for various 3-substituted indazoles. | nih.gov |

| Substituent Position | C7 substituents (e.g., -NO₂, -CO₂Me) favor N-2 alkylation. | ≥96% N-2 selectivity with C7-substituted indazoles. | nih.gov |

| Thermodynamics | The N-1 substituted product is often the thermodynamically favored isomer. | Equilibration processes can be used to enrich the N-1 isomer. | d-nb.info |

| Steric Hindrance | Bulky substituents at C3 can favor N-1 substitution. | 3-phenyl-1H-indazole gives a 74:26 ratio of N-1 to N-2 alkylation. | thieme-connect.de |

Selective Functionalization at Other Ring Positions

Beyond N-substitution, the selective functionalization of other positions on the indazole ring is crucial for creating diverse derivatives. The bromine atom at the C5 position of this compound serves as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. For example, Suzuki cross-coupling of 5-bromoindazoles with various boronic acids is a common strategy to introduce new aryl or heteroaryl moieties at this position. researchgate.net

Functionalization at other sites, such as C3 and C7, has also been extensively explored. Halogenation at these positions is often the first step, creating a reactive site for subsequent modifications. chim.it For instance, 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole have been synthesized as building blocks for the divergent synthesis of other derivatives via palladium-catalyzed cross-coupling reactions. researchgate.net

A direct and regioselective bromination at the C7 position of 4-substituted 1H-indazoles has been developed, which is then followed by a Suzuki-Miyaura reaction to introduce aryl groups at this specific site. nih.gov This demonstrates a powerful strategy for the controlled, stepwise functionalization of the indazole core. The synthesis of 7-carbo-substituted 5-bromo-3-methylindazoles further illustrates the feasibility of introducing substituents at the C7 position of a 5-bromo-indazole derivative. nih.gov

Biological Activity and Pharmacological Potential of 5 Bromo 3 Phenyl 1h Indazole Derivatives

Anti-cancer Activity and Mechanisms

Derivatives of 5-bromo-1H-indazole have demonstrated significant potential as anticancer agents, exhibiting antiproliferative effects across various cancer cell lines and targeting key signaling pathways involved in tumor growth and progression. nih.govsmolecule.com

The anti-proliferative activity of 5-bromo-1H-indazole derivatives has been evaluated against a panel of human cancer cell lines. nih.gov For instance, a series of 1H-indazole-3-amine derivatives, synthesized from a 5-bromo-1H-indazol-3-amine precursor, were tested for their inhibitory effects. nih.govresearchgate.net One particular derivative, compound 6o, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibition concentration (IC₅₀) value of 5.15 µM. nih.govresearchgate.net This compound also demonstrated selectivity, with a much higher IC₅₀ of 33.2 µM against the normal human embryonic kidney cell line (HEK-293). nih.govresearchgate.net

Another study highlighted that 5-bromo-3-methyl-7-phenyl-1H-indazole and related styryl derivatives exhibited moderate to significant antigrowth effects against the MCF-7 breast cancer cell line. researchgate.net The cytotoxic effects of these compounds were found to be reduced against the non-cancerous Hek293-T cell line when compared to the standard drug doxorubicin. researchgate.net The antiproliferative activities of several derivatives are summarized below.

| Compound Designation | Cancer Cell Line | IC₅₀ (µM) | Source |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov, researchgate.net |

| Compound 6o | HEK-293 (Normal Kidney) | 33.2 | nih.gov, researchgate.net |

| 5-bromo-3-methyl-7-phenyl-1H-indazole (3a) | MCF-7 (Breast Cancer) | Moderate to Significant | researchgate.net |

| 5-bromo-3-methyl-7-styryl-1H-indazole (3h) | MCF-7 (Breast Cancer) | Moderate to Significant | researchgate.net |

| 5-bromo-3-methyl-7-phenylethynyl-1H-indazole (4a) | MCF-7 (Breast Cancer) | Moderate to Significant | researchgate.net |

The anticancer effects of indazole derivatives are often linked to their ability to inhibit specific protein kinases that are crucial for cancer cell signaling. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. mdpi.comnih.gov Several indazole derivatives have been identified as potent inhibitors of VEGFR-2. mdpi.comtandfonline.com For example, a series of 1H-indazole derivatives showed significant VEGFR-2 kinase inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar range. mdpi.com Specifically, compounds 140 and 141 in one study were potent inhibitors with IC₅₀ values of 2.18 µM and 2.15 µM, respectively. mdpi.com Another derivative, compound IX in a separate study, demonstrated enhanced efficacy against VEGFR-2 with an IC₅₀ value of 12 nM, which was more potent than the established drug pazopanib (B1684535). tandfonline.com

Inhibitor of kappa B kinase 2 (IKK2) is another important target, playing a role in inflammatory pathways that can promote cancer. molaid.commolaid.comgoogle.com Efficient and scalable methods have been developed for synthesizing 3,5,7-trisubstituted 1H-indazoles, which have been identified as potent IKK2 inhibitors. researchgate.net One key intermediate in this synthesis is 1,1-dimethylethyl 4-[7-(aminocarbonyl)-5-bromo-1H-indazol-3-yl]-1-piperidinecarboxylate. researchgate.net The development of indole (B1671886) and azaindole carboxamides has also led to the discovery of potent IKK2 inhibitors. google.commdpi.com

| Compound Class/Designation | Target Kinase | IC₅₀ | Source |

| Indazole Derivative 135 | VEGFR-2 | 24.5 nM | mdpi.com |

| Indazole Derivative IX | VEGFR-2 | 12 nM | tandfonline.com |

| Indazole Derivative 140 | VEGFR-2 | 2.18 µM | mdpi.com |

| Indazole Derivative 141 | VEGFR-2 | 2.15 µM | mdpi.com |

| 3,5,7-Trisubstituted 1H-Indazoles | IKK2 | Potent Inhibition | researchgate.net |

The complexity of cancer has driven the development of multi-targeted inhibitors that can simultaneously block several oncogenic pathways. rsc.org Indazole-based compounds have emerged as promising scaffolds for such multi-kinase inhibitors. researchgate.net For example, one urea-based derivative was identified as a multi-kinase inhibitor targeting c-Kit, PDGFRβ, and FLT3 with dissociation constants (Kd) of 68.5 nM, 140 nM, and 375 nM, respectively. mdpi.com Similarly, nintedanib, an indazole-containing drug, is an oral multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and FGFR. rsc.org This multi-targeted approach, exemplified by diaryl thiourea (B124793) compounds bearing a 1H-indazole-3-amine moiety, has shown potent inhibition of multiple receptor tyrosine kinases (RTKs) and anti-proliferative activity against a broad spectrum of cancer cells. researchgate.net

Anti-inflammatory Properties

The indazole core is a key feature in several anti-inflammatory agents, including the commercially available drugs bendazac (B1667983) and benzydamine. researchgate.netnih.gov Derivatives of 5-bromo-1H-indazole have also been investigated for their anti-inflammatory potential. smolecule.com The anti-inflammatory activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). innovareacademics.in

Computational studies involving molecular docking and molecular dynamics simulations have been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by predicting their binding affinities to the COX-2 enzyme. innovareacademics.inresearchgate.net In one such study, a derivative, 6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl) methanone, exhibited a high binding energy of -9.11 kcal/mol with the COX-2 enzyme, suggesting strong potential as an inhibitor. innovareacademics.in Research has also shown that certain 2,3-disubstituted tetrahydro-2H-indazoles possess significant in vivo anti-inflammatory activity with reduced ulcerogenic potential. smolecule.com

Antimicrobial Applications (Antibacterial and Antifungal)

Indazole derivatives are recognized for their broad-spectrum antimicrobial activities. nih.govmdpi.com The 5-bromo-indazole scaffold has been incorporated into novel compounds to assess their efficacy against various bacterial and fungal pathogens. banglajol.info

A series of new 1,2,3-triazole derivatives containing a 6-bromo-1H-indazole moiety were synthesized and evaluated for their antimicrobial properties. banglajol.info Several of these compounds demonstrated moderate to good inhibition against different bacterial and fungal strains when compared to standard drugs. banglajol.info The presence of the bromine atom on the indazole ring is thought to enhance the lipophilicity and electronic properties of the compound, potentially improving its ability to penetrate bacterial cell membranes. banglajol.info Other studies have also confirmed the antibacterial and antifungal potential of various indazole derivatives, positioning them as valuable scaffolds in the search for new antimicrobial agents. smolecule.comlongdom.org

Antioxidant Effects

Oxidative stress is implicated in various diseases, and compounds with antioxidant properties are of significant interest. Several studies have evaluated the antioxidant potential of indazole derivatives. smolecule.comresearchgate.net A series of novel indazole derivatives, synthesized from chalcone (B49325) precursors, were screened for their antioxidant properties using assays such as the DPPH radical scavenging method. researchgate.net The results indicated that the synthesized indazole derivatives exhibited notable antioxidant activity compared to standard compounds. researchgate.net

In another study, 7-substituted-5-bromo-3-methylindazoles were assessed for their antioxidant potential through the DPPH radical scavenging assay. researchgate.net The findings from these studies suggest that the indazole nucleus, including its brominated derivatives, can contribute to antioxidant effects, adding another dimension to their therapeutic potential. smolecule.comlongdom.org

Other Reported Biological Activities (e.g., Anti-HIV, Antidiabetic, Neurodegenerative Disease Treatment)

Beyond their potential as antiparasitic agents, derivatives of 5-bromo-3-phenyl-1H-indazole have been investigated for a range of other significant biological activities, including antiviral, antidiabetic, and neuroprotective effects.

Anti-HIV Activity

The indazole moiety is a key structural feature in the development of anti-HIV agents. nih.govijpsr.com Research has shown that indazole derivatives can act as inhibitors of HIV-1. nih.gov While direct studies on this compound are limited, research on analogous structures provides insight into their potential. For example, a study on phenylalanine-containing peptidomimetics, which included a 3-methyl-5-bromoindole component (structurally related to the indazole core), identified compounds with potent anti-HIV-2 activity. One such derivative, I-16, showed an EC50 value of 15.71 ± 13.30 μM against HIV-2. nih.gov This highlights the potential contribution of the bromo-substituted heterocyclic scaffold to antiviral activity. nih.gov

Antidiabetic Activity

Indazole derivatives have emerged as promising candidates for the management of diabetes, primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov A study on a series of 7-carbo-substituted 5-bromo-3-methylindazoles revealed significant α-glucosidase inhibitory activity, with IC50 values ranging from 0.42 to 51.51 μM. nih.gov These values are comparable to or even better than the standard drug, acarbose (B1664774) (IC50 = 0.82 μM). nih.gov The study suggested that non-covalent interactions, such as hydrogen bonding and π-alkyl interactions, contribute to the enhanced inhibitory effect of these compounds. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of 5-Bromo-3-methylindazole Derivatives

| Compound Type | Activity Range (IC50) | Reference Drug (Acarbose) IC50 | Reference |

|---|---|---|---|

| 7-Aryl-5-bromo-3-methylindazoles | 0.50–51.51 μM | 0.82 μM | nih.gov |

| 7-Arylvinyl-5-bromo-3-methylindazoles | 0.50–51.51 μM | 0.82 μM | nih.gov |

| 7-(Arylethynyl)-5-bromo-3-methylindazoles | 0.42–23.71 μM | 0.82 μM | nih.gov |

Neurodegenerative Disease Treatment

The potential of indazole derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease is an active area of research. nih.gov One of the key targets in this context is Glycogen Synthase Kinase 3 (GSK-3). nih.gov A patent has described 5-substituted indazoles, including a derivative of this compound, as inhibitors of GSK-3, suggesting their utility in the therapeutic treatment of such diseases. nih.gov Furthermore, some indazole derivatives are being investigated for their ability to inhibit nitric oxide synthase (NOS), an action that could be beneficial in the treatment of Alzheimer's disease and other neurodegenerative conditions. researchgate.net

Structure Activity Relationship Sar Studies of 5 Bromo 3 Phenyl 1h Indazole Derivatives

Impact of Substituents on Indazole Ring System on Biological Activity

The biological activity of indazole derivatives is significantly modulated by the nature and position of substituents on the core bicyclic ring system. Variations at positions such as C-5 can drastically alter the potency and selectivity of these molecules.

Role of Bromine at C-5 Position in Pharmacological Profiles

The bromine atom at the C-5 position of the indazole ring is a key feature that critically influences the pharmacological profile of the derivatives. This substitution is not merely a placeholder but an active contributor to the molecule's biological efficacy, largely due to its electronic and steric properties. The electron-withdrawing nature of bromine at the C-5 position can enhance the molecule's reactivity in important synthetic reactions, such as cross-coupling, which is often used to introduce further diversity.

In the context of biological activity, C-5 substitution has been shown to be crucial for potent inhibition of various enzymes. For instance, studies on monoamine oxidase (MAO) inhibitors have highlighted that substitution at the C-5 position of the indazole ring can lead to particularly potent MAO-B inhibition, with some derivatives exhibiting IC50 values in the low nanomolar range (0.0025–0.024 µM). researchgate.net

Furthermore, in the development of kinase inhibitors, substitutions at the C-5 position have proven to be a fruitful strategy. Research into Aurora kinase inhibitors demonstrated that a C-5 substituted sulfonamide derivative of indazole possessed remarkable activity with an IC50 value of 26 nM. nih.govrsc.org In contrast, other studies have shown that replacing a halogen at the C-5 position can sometimes lead to decreased activity, indicating that the specific properties of the bromine atom are essential for optimal binding in certain targets. For example, the removal of a bromine atom from similar heterocyclic structures has been shown to reduce affinity for the CK2 enzyme, underscoring the importance of this halogen in establishing effective interactions with the target protein. researchgate.net

The following table summarizes the impact of different substituents at the C-5 position on the activity of indazole derivatives against various targets, illustrating the significance of the C-5 bromo substitution.

| Indazole Core | C-5 Substituent | Target | Activity (IC50) | Reference |

| Indazole | Various | MAO-B | 0.0025–0.024 µM | researchgate.net |

| Indazole-3-carboxamide | -SO2NH-Phenyl | Aurora A | 26 nM | nih.govrsc.org |

| 1H-Indazole-3-carboxamide | -OCH3 | GSK-3β | 0.35 µM | nih.govrsc.org |

| 1H-Indazole-3-carboxamide | -CH3 | GSK-3β | 1.7 µM | nih.govrsc.org |

Influence of Phenyl Group Modifications at C-3 Position

Modifications to the phenyl ring located at the C-3 position of the indazole scaffold provide another critical avenue for modulating biological activity. The electronic and steric properties of substituents on this phenyl ring can fine-tune the compound's interaction with its biological target.

Structure-activity relationship studies have shown that the introduction of various functional groups to this phenyl ring can lead to significant changes in potency. For example, in a series of N-methyl-3-aryl indazoles tested for anticancer activity, the presence of an electron-withdrawing fluoro group at the para-position (4-position) of the phenyl ring was found to be responsible for superior activity. mdpi.com Conversely, electron-releasing groups such as hydroxy (-OH) and N,N-dimethylamide at the same position also resulted in good anti-cancer activity, indicating that the relationship is complex and target-dependent. mdpi.com

The synthesis of C-3 substituted indazoles is often achieved through metal-catalyzed cross-coupling reactions, where a variety of substituted phenylboronic acids or similar reagents can be coupled with a halogenated indazole precursor. chim.itnih.govmit.edu This synthetic flexibility allows for extensive exploration of the SAR at this position. The tolerance for a wide range of substituents—including methoxy, fluoro, chloro, trifluoromethyl, and methyl groups—on the C-3 phenyl ring has been demonstrated, enabling the systematic optimization of inhibitor potency and selectivity. nih.govmit.edu

The data below illustrates how different substituents on the C-3 phenyl ring can influence the anticancer activity of indazole derivatives.

| Indazole Derivative | C-3 Phenyl Substituent | Cell Line | Activity | Reference |

| N-methyl-3-aryl-indazole | 4-Fluoro | HCT-116, MDA-MB-231 | Superior | mdpi.com |

| N-methyl-3-aryl-indazole | 4-Hydroxy | HCT-116, MDA-MB-231 | Good | mdpi.com |

| N-methyl-3-aryl-indazole | 4-N,N-dimethylamino | HCT-116, MDA-MB-231 | Good | mdpi.com |

| N-methyl-3-aryl-indazole | Unsubstituted Phenyl | HCT-116, MDA-MB-231 | Moderate | mdpi.com |

N-Substitution Effects on Pharmacological Profiles

Substitution at the nitrogen atoms (N-1 or N-2) of the indazole ring is a common strategy to modify the physicochemical and pharmacological properties of these compounds. The direct alkylation of 1H-indazoles typically results in a mixture of N-1 and N-2 substituted products, as the 1H-tautomer is generally more thermodynamically stable, while the N-2 isomer can be kinetically favored. nih.govmdpi.com The ratio of these isomers is influenced by the electronic and steric nature of other substituents on the indazole ring, the choice of solvent, and the base used in the reaction. mdpi.combeilstein-journals.org

The position of the N-substituent has a profound impact on biological activity. For example, in studies of 3-aryl indazole derivatives as anticancer agents, N-methylated compounds (specifically N-1 methyl) showed enhanced cytotoxic activity compared to their unsubstituted (N-H) counterparts. mdpi.com This suggests that the methyl group may contribute to improved cell permeability, metabolic stability, or optimal positioning within the target's binding site.

The choice of the N-substituent itself is also critical. SAR studies on JNK3 inhibitors showed that replacing a hydrogen at the N-1 position with specific heterocyclic rings could maintain high inhibitory potency. nih.gov However, introducing a bulky N-substitution could also be detrimental to binding. nih.gov The regioselective synthesis of either N-1 or N-2 substituted indazoles is therefore a key aspect of medicinal chemistry programs to fully explore the SAR and identify the optimal isomer for a given biological target. nih.govbeilstein-journals.org

| Derivative Type | N-Substitution | Effect on Anticancer Activity | Reference |

| 3-Aryl Indazole | N-H | Lower activity | mdpi.com |

| 3-Aryl Indazole | N-Methyl | Higher activity | mdpi.com |

Hinge-Binding Fragment Analysis and Structural Features for Target Engagement

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly for its effectiveness as a hinge-binding fragment in protein kinase inhibitors. mdpi.compharmablock.com The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the catalytic domain and is crucial for ATP binding. The ability of the indazole core to form specific and stable interactions with this region is a primary reason for its widespread use in drug design.

X-ray crystallography and molecular docking studies have provided detailed atomic-level insights into how indazoles engage with the kinase hinge. rsc.orgnih.gov A characteristic and highly effective binding mode involves the formation of a pair of hydrogen bonds between the indazole's pyrazole (B372694) ring and the protein backbone of the hinge region. Specifically:

The proton on the N-1 nitrogen of the indazole ring acts as a hydrogen bond donor to the backbone carbonyl oxygen of a conserved hinge residue (such as Leucine or Alanine). pharmablock.comnih.gov

The N-2 nitrogen of the indazole ring acts as a hydrogen bond acceptor from the backbone amide proton of an adjacent hinge residue (such as Alanine or Cysteine). pharmablock.comnih.gov

This bidentate hydrogen-bonding pattern mimics the interaction of the adenine (B156593) portion of ATP with the kinase hinge, allowing indazole-based inhibitors to compete effectively for the ATP-binding site. rsc.orgnih.gov For example, the co-crystal structure of an indazole fragment with the RSK2 kinase revealed that the N-1 proton donates a hydrogen bond to the carbonyl of Leu495, while the N-2 atom accepts a hydrogen bond from the amide of Met496. nih.gov Similarly, docking analyses of indazole derivatives into the Aurora kinase A active site predicted that the indazole core forms hydrogen bonds with the hinge residues Glu211 and Ala213. rsc.orgpharmablock.com

This robust and predictable binding mode makes the indazole scaffold an excellent starting point for fragment-based drug discovery (FBDD). By securing the molecule's position in the active site through these hinge interactions, medicinal chemists can then introduce substitutions at other positions (such as C-3, C-5, or N-1) to explore other pockets within the ATP-binding site, thereby enhancing potency and selectivity.

Mechanistic Investigations of 5 Bromo 3 Phenyl 1h Indazole Interactions

Elucidation of Molecular Targets and Pathways

The biological activity of 5-bromo-3-phenyl-1H-indazole and its related compounds stems from their ability to interact with specific molecular targets, primarily protein kinases. google.com These enzymes are critical components of cellular signaling pathways that regulate processes such as cell growth, proliferation, and death. google.com

Derivatives of 5-substituted indazoles have been identified as inhibitors of a broad spectrum of kinases. google.com These include:

Glycogen Synthase Kinase 3 (GSK-3)

Rho-associated protein kinase (ROCK)

Janus Kinase (JAK)

Cell division cycle 7-related protein kinase (Cdc7)

AKT (Protein Kinase B)

Polo-like kinase (PLK) google.com

The indazole scaffold is recognized as an effective hinge-binding fragment, capable of interacting with the ATP-binding pocket of kinases. mdpi.com This interaction is often enhanced by the presence of substituents; for instance, the bromine atom on the indazole ring can increase hydrophobic interactions and lipophilicity, thereby improving binding affinity to target proteins. evitachem.com

Beyond kinase inhibition, mechanistic studies suggest that indazole derivatives modulate pathways critical to cancer progression. evitachem.com Research on related compounds indicates an ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through mechanisms such as cell cycle arrest and the modulation of apoptotic pathways. Specifically, derivatives of 1H-indazole-3-amine have been found to potentially inhibit members of the Bcl-2 family and interfere with the p53/MDM2 pathway, both of which are central to the regulation of apoptosis. mdpi.comnih.gov The activation of the Adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway, which plays a role in maintaining cellular energy homeostasis, has also been identified as a mechanism for related indazole compounds. acs.org

Receptor Binding Studies and Affinities

The binding affinity of this compound derivatives to their molecular targets is a key determinant of their potency. The core indazole structure serves as a scaffold that binds to the ATP pockets of kinases. The substituents on this core play a crucial role in modulating this binding.

The bromine atom at the 5-position and the phenyl group at the 3-position significantly influence the compound's properties. ontosight.ai Halogen atoms like bromine can enhance the binding affinity for target proteins by increasing the compound's lipophilicity. evitachem.com Molecular docking studies, which simulate the binding of a molecule to a target protein, have provided insights into these interactions. For example, the nitrile group on a related indazole derivative can act as a hydrogen bond acceptor, improving selectivity, while the bromine atom enhances hydrophobic interactions within the kinase's ATP-binding site.

In studies involving other enzymes, such as α-glucosidase, molecular docking predicts that non-covalent interactions (like alkyl, π-alkyl, and π-π stacking) and electrostatic interactions are key to the binding of indazole derivatives to the protein's active site, enhancing their inhibitory effect. nih.govresearchgate.net Similarly, for the Cyclooxygenase-2 (COX-2) enzyme, docking studies of 1H-indazole analogs have shown significant binding results, with certain derivatives demonstrating strong binding affinities. researchgate.net

Enzymatic Inhibition Profiles and Kinetics (e.g., specific kinases, α-glucosidase)

The inhibitory activity of this compound and its derivatives has been quantified against several enzymes, revealing profiles of both potency and selectivity.

Kinase Inhibition Compounds based on the 5-substituted indazole structure have demonstrated inhibitory activity against a variety of protein kinases. google.com This makes them relevant for conditions where kinase activity is abnormal, such as in cancer and neurodegenerative diseases. google.com For example, derivatives of 1H-indazole have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), with some compounds showing IC₅₀ values in the nanomolar range against FGFR1. nih.gov The polo-like kinase 4 (PLK4) inhibitor CFI-400945, an indazole derivative, is another example that has progressed to clinical trials. rsc.org

α-Glucosidase Inhibition Derivatives of 5-bromo-indazole have also been evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govresearchgate.net Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. researchgate.net A series of 7-carbo-substituted 5-bromo-3-methylindazoles displayed significant to moderate α-glucosidase inhibition, with some derivatives showing higher potency than the standard drug, acarbose (B1664774). nih.govresearchgate.net Kinetic studies performed on the most active compounds from a related series indicated a competitive mechanism of inhibition, suggesting they compete with the natural substrate for binding to the enzyme's active site. researchgate.net

Below is a table summarizing the α-glucosidase inhibitory activity for selected 5-bromo-3-methyl-indazole derivatives.

| Compound | Substituent at C7 | IC₅₀ (μM) |

|---|---|---|

| 3a | Phenyl | 0.50 |

| 3h | Styryl | 1.10 |

| 4a | Phenylethynyl | 0.42 |

| Acarbose (Reference) | - | 0.82 |

Cellular Pathway Modulation by this compound Derivatives

The interaction of this compound derivatives with their molecular targets translates into the modulation of various cellular signaling pathways. This modulation is the basis for their observed biological effects, particularly in the context of cancer. rsc.org

Studies on 1H-indazole-3-amine derivatives, which can be synthesized from 5-bromo-1H-indazol-3-amine, have shown that these compounds can trigger apoptosis in cancer cell lines. mdpi.comnih.gov The proposed mechanism involves the inhibition of anti-apoptotic Bcl-2 family proteins and interference with the p53/MDM2 pathway, which is a critical regulator of the cell cycle and apoptosis. mdpi.comnih.gov For instance, one such derivative, compound 6o, was found to induce apoptosis and affect the cell cycle in a concentration-dependent manner in leukemia cells. mdpi.comnih.gov

Furthermore, the general class of indazole derivatives has been shown to inhibit specific pathways involved in cell proliferation and survival. evitachem.com The ability to target multiple kinase pathways is a key feature of some indazole-based compounds. google.com For example, some derivatives act as multi-targeted protein kinase inhibitors, affecting FGFR, RET, and ALK, which are all implicated in the progression of non-small cell lung cancer. nih.gov The development of an indazole amide that ultimately led to a direct activator of adenosine monophosphate-activated protein kinase (AMPK) highlights another modulated pathway, which is significant for metabolic diseases like diabetic nephropathy. acs.org

Computational Chemistry and Molecular Modeling Applications in 5 Bromo 3 Phenyl 1h Indazole Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Bromo-3-phenyl-1H-indazole, docking studies are crucial for identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

Research on related indazole derivatives has demonstrated the utility of this approach. For instance, docking studies on novel indazole analogs have been used to investigate their potential as anticancer agents by predicting their binding modes within the active sites of specific protein targets. rsc.org These studies often reveal key molecular interactions, such as hydrogen bonds and pi-pi stacking, between the indazole scaffold and amino acid residues of the target protein. rsc.org

In a typical molecular docking workflow, the 3D structure of the ligand (e.g., this compound) and the target protein are prepared. The ligand is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. Lower binding energy values suggest a more favorable interaction. For example, studies on different indazole derivatives targeting Tyr248, Lys273, Val268, and Arg171 have shown binding energies ranging from -6.80 to -7.45 kcal/mol, indicating strong potential for inhibition. rsc.org

Table 1: Example Molecular Docking Data for Indazole Analogs

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Indazole Analog 3c | PDB ID: 2ZCS | -6.80 | Tyr248, Lys273, Val268 |

| Indazole Analog 3j | PDB ID: 2ZCS | -7.45 | Tyr248, Arg171 |

| 5BDBIC | VEGFR TK | Not Specified | Asp1046, Leu889 |

Data is illustrative, based on studies of related indazole compounds. rsc.orgnih.gov

These studies help rationalize the structure-activity relationship (SAR) by showing how substitutions on the indazole ring, such as the bromo group at position 5 and the phenyl group at position 3, contribute to the binding affinity and selectivity.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and the persistence of key interactions.

For indazole derivatives, MD simulations are employed to validate the binding poses obtained from docking. nih.gov A simulation of a ligand-protein complex, such as this compound bound to a kinase, can confirm whether the crucial hydrogen bonds and hydrophobic interactions are maintained in a simulated physiological environment. tandfonline.com The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value, typically fluctuating within 1-3 Å, indicates that the ligand remains securely bound in the active site. nih.govtandfonline.com

Furthermore, MD simulations provide insights into the conformational flexibility of both the ligand and the target protein upon binding. This analysis can reveal subtle changes in the protein's structure that may be critical for its biological function and can help explain the mechanism of action of the inhibitor.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations are instrumental in understanding its intrinsic chemical properties, such as reactivity, stability, and spectroscopic characteristics.

DFT can be used to optimize the molecular geometry of the compound and to calculate its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The energy gap between HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

These calculations also provide detailed information about the distribution of electron density and the molecular electrostatic potential (MEP), which can identify the regions of the molecule that are most likely to be involved in electrophilic or nucleophilic attacks. frontiersin.org This information is invaluable for predicting reaction mechanisms and for designing derivatives with improved properties. For instance, DFT studies on indazole derivatives have been used to analyze their physicochemical properties and electrostatic potential, providing a deeper understanding of their chemical behavior. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent molecules.

For the indazole class of compounds, 3D-QSAR studies have been successfully applied to understand the structural requirements for their activity as, for example, Hypoxia-inducible factor-1α (HIF-1α) inhibitors. nih.govfrontiersin.org In these studies, a series of indazole derivatives with known inhibitory activities are spatially aligned. Then, steric and electrostatic fields are calculated around the molecules. Statistical methods, such as Partial Least Squares (PLS), are used to build a regression model correlating these fields with the observed biological activity. frontiersin.org

The results of a 3D-QSAR analysis are often visualized as contour maps, which highlight regions where certain structural features are predicted to enhance or diminish activity. For example, a map might indicate that a bulky, sterically favorable group is preferred at one position of the indazole ring, while an electropositive group is favored at another. nih.govfrontiersin.org These models serve as a powerful predictive tool in the lead optimization phase, allowing chemists to prioritize the synthesis of compounds with the highest probability of success.

Table 2: Statistical Parameters for a Sample 3D-QSAR Model on Indazole Derivatives

| Parameter | Description | Value |

| q² | Cross-validated correlation coefficient | > 0.5 (indicates good predictive ability) |

| r² | Non-cross-validated correlation coefficient | > 0.6 (indicates good model fit) |

| F-value | Fischer's test value | High values indicate statistical significance |

| Pearson-r | Pearson correlation coefficient | Close to 1 indicates a strong linear relationship |

Values are representative of typical QSAR studies on indazole derivatives. frontiersin.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Optimization

A promising drug candidate must possess not only high potency but also favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction tools use computational models to estimate these properties based on the molecular structure of a compound like this compound.

Various physicochemical properties that influence ADME can be calculated, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are often used to assess "drug-likeness," for example, by checking for compliance with Lipinski's Rule of Five. researchgate.netnih.gov

Computational platforms like SwissADME can predict a wide range of properties, including gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. For a molecule like this compound, these predictions can guide structural modifications to improve its ADME profile. For instance, if the predicted aqueous solubility is low, chemists might introduce polar functional groups to enhance it, while monitoring the potential impact on biological activity.

Table 3: Example of Predicted In Silico ADME Properties

| Property | Description | Predicted Value for a Drug-like Molecule |

| Molecular Weight | Mass of the molecule | < 500 g/mol |

| LogP | Octanol-water partition coefficient | < 5 |

| H-bond Donors | Number of N-H, O-H bonds | < 5 |

| H-bond Acceptors | Number of N, O atoms | < 10 |

| GI Absorption | Gastrointestinal absorption | High |

| BBB Permeant | Blood-Brain Barrier permeation | Yes/No |

This table illustrates the types of properties predicted by in silico tools and typical values for orally bioavailable drugs.

By integrating these computational approaches, researchers can build a comprehensive molecular profile of this compound, guiding its journey from a chemical entity to a potential therapeutic agent.

Advanced Derivatization and Functionalization Strategies for 5 Bromo 3 Phenyl 1h Indazole

Cross-Coupling Reactions for C-Br and C-H Functionalization

The presence of a bromine atom at the C-5 position and accessible C-H bonds on the indazole ring makes 5-bromo-3-phenyl-1H-indazole an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Prominent among these are the Suzuki, Heck, and Sonogashira reactions. researchgate.net The Suzuki reaction, for instance, has been successfully employed to couple 5-bromoindazoles with a range of aryl and heteroaryl boronic acids. nih.govias.ac.in This method facilitates the introduction of diverse aromatic systems at the C-5 position, which has been shown to be crucial for the biological activity of indazole derivatives. researchgate.netmdpi.com For example, the reaction of 5-bromo-1H-indazole derivatives with N-Boc-2-pyrroleboronic acid or 2-thiopheneboronic acid, catalyzed by Pd(dppf)Cl2 in the presence of a base like potassium carbonate, yields the corresponding 5-heteroaryl-indazoles in good yields. nih.govresearchgate.net

The Heck reaction provides a method for the vinylation of the indazole core. researchgate.net While less explored specifically for this compound, the Heck reaction has been used to couple bromoindoles with vinyl compounds, suggesting its applicability for creating styryl-indazole derivatives. researchgate.netrsc.org

The Sonogashira coupling reaction enables the introduction of alkynyl groups. thieme-connect.deresearchgate.net This reaction has been studied with 5-bromo-3-iodoindazoles, where sequential couplings can be performed, first at the more reactive iodine-bearing position, followed by the bromine-bearing position. researchgate.netthieme-connect.de This allows for the synthesis of a wide array of functionalized indazoles. thieme-connect.de

Furthermore, C-H functionalization strategies are emerging as a powerful way to directly modify the indazole scaffold without the need for pre-installed leaving groups. nih.gov Rhodium-catalyzed C-H activation has been used to create new bonds at various positions on the indazole ring. nih.gov

Introduction of Diverse Heterocyclic and Aromatic Moieties

The introduction of various heterocyclic and aromatic groups onto the this compound framework is a key strategy for modulating its biological properties. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in this regard. ias.ac.innih.gov These reactions enable the formation of biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules. nih.gov

The Ullmann condensation and the Buchwald-Hartwig amination are two other important reactions for introducing diverse functionalities. The Ullmann reaction, traditionally a copper-catalyzed process, is used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org It has been applied in the synthesis of complex indazole-containing systems, including the intramolecular cyclization to form the indazole ring itself. researchgate.netnih.gov Modern variations of the Ullmann reaction often use soluble copper catalysts and can be performed under milder conditions. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine substituents. researchgate.netlibretexts.org This reaction is particularly useful for synthesizing amino-indazole derivatives. The choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination, with various phosphine-based ligands being commonly employed. libretexts.org These reactions can be performed on protected 5-bromoindazoles to generate novel derivatives. researchgate.net

The introduction of heterocyclic moieties like pyrrole, thiophene, and morpholine (B109124) has been explored. nih.gov For instance, 5-thienyl-1H-indazoles have been described as ligands for nicotinic acetylcholine (B1216132) receptors and as kinase inhibitors. nih.gov The synthesis of 4-(5-bromo-1H-indazol-3-yl)morpholine highlights the use of palladium-catalyzed amination to attach a morpholine ring, which can improve solubility.

Strategies for Enhancing Selectivity and Potency through Chemical Modification

The chemical modification of this compound is a rational approach to enhance its selectivity and potency as a biologically active agent. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. chim.itmdpi.com By systematically altering different parts of the molecule, researchers can identify which functional groups and substitution patterns lead to improved biological effects.

For example, the introduction of different aryl groups at the C-5 position through Suzuki coupling has been a key strategy. mdpi.com The electronic and steric properties of these aryl groups can significantly influence the compound's interaction with its biological target. mdpi.com Similarly, modifications at the N-1 position of the indazole ring can also impact activity. nih.gov

The introduction of specific functional groups can also be used to improve pharmacokinetic properties. For instance, the addition of a morpholine group has been shown to increase solubility. The strategic placement of substituents can also influence metabolic stability and other drug-like properties.

Furthermore, molecular simplification or the strategic removal of certain parts of a larger, more complex molecule can sometimes lead to improved activity. mdpi.com This approach, guided by SAR data, can help in identifying the core pharmacophore responsible for the desired biological effect. For instance, studies on 2,3-diphenyl-2H-indazole derivatives showed that molecular simplification of the 2,3-diphenylindazole scaffold improved antifungal activity. mdpi.com

Below is a table summarizing some of the key cross-coupling reactions used for the functionalization of bromoindazoles and their general conditions:

| Reaction Name | Catalyst System (Typical) | Substrates | Product Type |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ / K₂CO₃ nih.govresearchgate.net | 5-Bromoindazole, Aryl/Heteroaryl boronic acid | 5-Aryl/Heteroaryl-indazole nih.govias.ac.in |

| Heck Coupling | Pd(OAc)₂ / Ligand researchgate.net | Bromoindazole, Alkene | Vinyl-indazole researchgate.net |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI thieme-connect.de | Bromoindazole, Terminal alkyne | Alkynyl-indazole thieme-connect.deresearchgate.net |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos | Bromoindazole, Amine | Amino-indazole researchgate.net |

| Ullmann Condensation | CuI / Ligand wikipedia.orgresearchgate.net | Bromoindazole, Alcohol/Amine/Thiol | Aryl ether/amine/thioether wikipedia.org |

Future Directions and Research Gaps in 5 Bromo 3 Phenyl 1h Indazole Research

Development of Novel and Sustainable Synthetic Routes

While classical methods for indazole synthesis exist, future research must prioritize the development of more efficient, cost-effective, and environmentally benign synthetic pathways. hilarispublisher.com Modern synthetic organic chemistry offers a toolkit of innovative strategies that could be applied to the synthesis of 5-Bromo-3-phenyl-1H-indazole and its derivatives.

Key areas for development include:

Green Chemistry Approaches: The synthesis of indazoles has seen a significant shift towards sustainable methods. benthamdirect.comrsc.org Future work should focus on adapting these green approaches, such as using heterogeneous nanocatalysts like copper oxide on activated carbon, which allows for reactions in green solvents like PEG-400 and facilitates catalyst recycling. acs.org Another promising avenue is photo-organic synthesis, which can achieve metal-free deoxygenative cyclization under visible light, drastically reducing inorganic waste. rsc.org

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are powerful tools for creating C-C bonds and could be optimized for the late-stage introduction of the C3-phenyl group. samipubco.commdpi.com Similarly, rhodium and copper-catalyzed C-H activation and C-N/N-N coupling reactions represent advanced, atom-economical strategies for forming the indazole ring itself. nih.gov

Flow Chemistry: Transitioning optimized batch syntheses to continuous flow processes could enhance scalability, improve safety profiles, and increase yield and purity, which are critical for industrial-scale production.

| Approach | Description | Potential Advantages | References |

|---|---|---|---|

| Classical Methods (e.g., Jacobson) | Multi-step reactions often requiring harsh conditions, such as strong acids or high temperatures. | Well-established and understood. | guidechem.com |

| Modern Catalysis (Pd, Cu, Rh) | Involves transition-metal catalysts for reactions like C-H activation, amination, and cross-coupling. | High efficiency, selectivity, and functional group tolerance. Enables more direct and atom-economical routes. | nih.govsamipubco.com |

| Green Chemistry Methods | Utilizes visible light, recyclable heterogeneous catalysts, and environmentally benign solvents (e.g., PEG-400, water). | Reduced waste, lower environmental impact, improved safety, and potential for cost reduction. | rsc.orgacs.org |

Exploration of Untapped Biological Activities and Therapeutic Indications

Indazole derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.govrsc.org However, the full biological profile of this compound remains largely unexplored. Future research should systematically screen this compound and its derivatives against a diverse range of biological targets.

Potential therapeutic areas to investigate include:

Oncology: As many indazole-based drugs are kinase inhibitors, derivatives of this compound should be screened against panels of cancer-relevant kinases such as VEGFR, FGFR, ALK, and Aurora kinases. nih.govnih.gov Furthermore, exploring its effects on apoptosis-related pathways (e.g., Bcl-2, caspases) and cell cycle regulation could uncover novel anticancer mechanisms. rsc.orgmdpi.comnih.gov Recent patents on other indazoles have shown potent antiproliferative activity against gastric cancer cells. bioworld.com

Neurodegenerative Diseases: Substituted indazoles have shown potential as multitarget agents for Alzheimer's disease by inhibiting cholinesterases (AChE/BuChE) and BACE1. nih.gov Given the prevalence of neuroinflammation in these disorders, the anti-inflammatory potential of this compound should also be assessed.

Infectious Diseases: The indazole scaffold is a promising starting point for developing new agents against drug-resistant pathogens. researchgate.net Screening against various bacterial and fungal strains, including Candida species, is warranted. nih.gov Additionally, its potential as an antiviral, particularly against influenza by targeting the PA-PB1 polymerase interface, represents a novel and important research direction.

Inflammatory and Cardiovascular Diseases: Indazole derivatives have been investigated as anti-inflammatory agents that inhibit cyclooxygenase-2 (COX-2) and inflammatory cytokines. nih.gov There is also precedent for developing indazole-based drugs for cardiovascular conditions, such as arrhythmia and thrombosis. nih.gov

| Therapeutic Area | Potential Molecular Target(s) | Rationale / Supporting Evidence | References |

|---|---|---|---|

| Oncology | VEGFR, FGFR, ALK, Aurora Kinases, c-Kit, PDGFRβ, SOS1 | Many approved and clinical-stage indazole drugs are kinase inhibitors. | nih.govnih.govnih.gov |

| Neurodegeneration | AChE, BuChE, BACE1 | 5-substituted indazoles have shown inhibitory activity against key Alzheimer's disease targets. | nih.gov |

| Infectious Disease | Fungal CYP51, Influenza Polymerase (PA-PB1) | Indazole derivatives show antifungal and potent anti-influenza activity. | researchgate.net |

| Inflammation | COX-2, p38 MAPK, PI3Kδ | Indazoles have demonstrated in vitro and in vivo anti-inflammatory effects. | nih.govnih.govnih.gov |

Advanced In Vivo Pharmacological Evaluations and Efficacy Studies

A significant gap exists in the translation of in vitro findings for this compound to in vivo models. While related indazole compounds have shown efficacy in animal models of cancer and inflammation, specific data for this compound is lacking. rsc.orgnih.govresearchgate.net Future research must bridge this gap by conducting systematic in vivo studies.

A structured approach to in vivo evaluation should include:

Pharmacokinetic (PK) Profiling: Initial studies in rodents are needed to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its oral bioavailability and half-life.

Tolerability and Safety Studies: Maximum tolerated dose (MTD) studies are essential to establish a safe dose range for subsequent efficacy experiments.

Efficacy in Disease Models: Based on the most promising in vitro results, the compound should be tested in relevant animal models. For example, if potent anticancer activity is observed, efficacy should be evaluated in xenograft models using human cancer cell lines. nih.govnih.gov If anti-inflammatory effects are noted, models such as carrageenan-induced paw edema in rats could be employed. nih.gov

Strategic Design for Improved Potency, Selectivity, and Reduced Toxicity

Lead optimization is a critical step in drug discovery that involves iterative chemical modification to enhance a compound's therapeutic properties. For this compound, a strategic design approach based on structure-activity relationships (SAR) is necessary. bldpharm.comnih.gov

Key strategies for optimization include:

Modification of the Indazole Core: The N1 position of the indazole ring is a common site for modification to improve potency and pharmacokinetic properties. mdpi.com The C5-bromo position can be replaced with other groups via cross-coupling reactions to probe interactions with target proteins and modulate activity.

Derivatization of the C3-Phenyl Ring: Introducing various substituents (e.g., chloro, methoxy, amino groups) at the ortho-, meta-, and para-positions of the phenyl ring can significantly impact binding affinity and selectivity.

Computational Modeling: Molecular docking studies can predict how derivatives bind to the active sites of target proteins, guiding the rational design of new analogs with improved interactions. researchgate.net

Selectivity Profiling: To minimize off-target effects and potential toxicity, optimized compounds must be screened against a panel of related proteins (e.g., different kinase isoforms) to ensure high selectivity for the intended target. nih.gov

| Modification Site | Potential Modifications | Desired Outcome(s) | References |

|---|---|---|---|

| N1-Position | Alkylation, arylation, acylation | Improved potency, solubility, and metabolic stability. | mdpi.com |